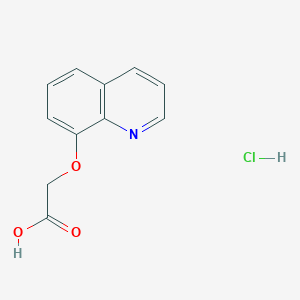

2-(Quinolin-8-yloxy)acetic acid hydrochloride

Descripción

Propiedades

IUPAC Name |

2-quinolin-8-yloxyacetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3.ClH/c13-10(14)7-15-9-5-1-3-8-4-2-6-12-11(8)9;/h1-6H,7H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHKKRGYYIBSNEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCC(=O)O)N=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinolin-8-yloxy)acetic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with quinoline, which undergoes a series of reactions to introduce the acetic acid moiety.

Ether Formation: The quinoline is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form the ether linkage, resulting in 2-(quinolin-8-yloxy)acetic acid.

Hydrochloride Formation: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

Purification: Employing techniques such as crystallization, filtration, and drying to obtain the pure hydrochloride salt.

Quality Control: Ensuring the final product meets pharmaceutical-grade standards through rigorous quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

2-(Quinolin-8-yloxy)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolin-8-yloxyacetic acid derivatives.

Reduction: Reduction reactions can modify the quinoline ring or the acetic acid moiety.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Produces quinolin-8-yloxyacetic acid derivatives with altered functional groups.

Reduction: Results in reduced forms of the quinoline ring or the acetic acid side chain.

Substitution: Leads to substituted quinoline derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

2-(Quinolin-8-yloxy)acetic acid hydrochloride exhibits a range of biological activities, making it a candidate for pharmacological research and development.

Biological Activities:

- Antimicrobial properties Compounds with a similar core structure, such as (Quinolin-8-yloxy)-acetic acid, have moderate antimicrobial properties.

- Anti-inflammatory effects Analogs like 5-Chloroquinolin-8-yloxyacetic acid exhibit enhanced anti-inflammatory effects.

- Chelating properties Compounds like 8-Hydroxyquinoline, which has a hydroxyl group instead of an ether linkage, possess notable chelating properties.

- Antidiabetic and Antioxidant Therapies: The quinoline scaffold, to which this compound belongs, has medicinal chemistry significance in diverse therapeutic applications including antidiabetic and antioxidant therapies .

Interaction Studies:

Interaction studies involving this compound have revealed important insights for understanding the full therapeutic potential of the compound.

Quinoline Hybrids as Inhibitors

Quinoline hybrids bearing 1,3,4-oxadiazole and 1,2,3-triazole have been reported to have α-glucosidase and α-amylase inhibition and antioxidant profile, suggesting their potential in managing type 2 diabetes (T2DM) .

Spectroscopic Characterization

Mecanismo De Acción

The mechanism of action of 2-(Quinolin-8-yloxy)acetic acid hydrochloride involves:

Molecular Targets: The compound targets various enzymes and receptors in the body, such as protein tyrosine phosphatase 1B, which is involved in insulin signaling.

Pathways: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs with Substituent Variations

a. (5-Chloro-quinolin-8-yloxy)acetic Acid

- Structural Difference: A chlorine atom at the 5-position of the quinoline ring.

- Impact: Increased molecular polarity and altered vibrational properties (e.g., force constants and electronic delocalization) compared to the parent compound, as shown by DFT calculations .

b. 2-[(5-Nitroquinolin-8-yl)oxy]acetic Acid

- Structural Difference: A nitro group (-NO₂) at the 5-position.

- Likely increased bioactivity due to nitro group’s electron-withdrawing nature, though specific data are pending .

c. 2-(Isoquinolin-8-yl)acetic Acid Hydrochloride

- Structural Difference: Isoquinoline scaffold (benzene fused to pyridine at the 1,2-position vs. quinoline’s 2,3-position).

- Impact: Altered electronic distribution and binding affinity in coordination chemistry . Potential differences in pharmacokinetics due to structural isomerism .

Functional Group Derivatives

a. Ethyl 2-(Quinolin-8-yloxy)acetate

- Structural Difference : Esterification of the carboxylic acid group.

- Impact :

b. 2-(Quinolin-8-yloxy)acetohydrazide

- Structural Difference : Hydrazide (-NH-NH₂) replacing the hydroxyl group.

- Impact :

Coordination Complexes

- Example: Dichlorido[methyl 2-(quinolin-8-yloxy)acetate]mercury(II) .

- Comparison: The quinolinyloxy moiety acts as a bidentate ligand (N,O-coordination), similar to 8-hydroxyquinoline derivatives. fumaric acid salts) .

Actividad Biológica

2-(Quinolin-8-yloxy)acetic acid hydrochloride is a compound characterized by its unique structural features, which include a quinoline moiety linked to an acetic acid group via an ether bond. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties.

- Molecular Formula : C₁₁H₁₀ClNO₃

- Molecular Weight : Approximately 239.655 g/mol

- Appearance : Solid with high purity (typically over 95%)

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentrations (MICs) against several pathogens have been documented, highlighting its potential as a broad-spectrum antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) | Standard Drug MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 4-16 | 0.125-0.5 |

| Escherichia coli | 1 × 10⁻⁶ | 0.125-0.5 |

| Klebsiella pneumoniae | 1 × 10⁻⁵ | 0.125-0.5 |

These results indicate that the compound shows promise in combating both Gram-positive and Gram-negative bacteria, with activity comparable to established antibiotics .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. Notably, it has demonstrated significant tumor growth inhibition in several cancer cell lines.

| Cell Line | IC50 (µg/mL) | Reference Drug IC50 (µg/mL) |

|---|---|---|

| HCT116 | 1.9 | 3.23 |

| MCF-7 | 2.3 | 3.23 |

These findings suggest that derivatives of quinoline compounds, including this compound, may offer new avenues for cancer therapy .

Antioxidant Activity

The compound has also been investigated for its antioxidant properties, which are crucial in mitigating oxidative stress-related diseases such as Type 2 Diabetes Mellitus (T2DM). The ability to scavenge free radicals and inhibit oxidative stress markers has positioned this compound as a potential therapeutic agent in managing oxidative stress-related conditions .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of various derivatives of quinoline compounds, including this compound. For instance:

- Antiviral Studies : Research highlighted the antiviral activity of quinoline derivatives against viruses such as dengue and H5N1, demonstrating that modifications to the quinoline structure can enhance antiviral efficacy .

- Cytotoxicity Assessments : Evaluations of cytotoxicity against normal fibroblast cells indicated that while the compound exhibits potent anticancer properties, it maintains a favorable safety profile with low cytotoxicity towards non-cancerous cells .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-(Quinolin-8-yloxy)acetic acid hydrochloride, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis involves nucleophilic substitution between 8-hydroxyquinoline derivatives and haloacetate esters. For example, (5-chloroquinolin-8-yloxy) acetic acid methyl ester is synthesized by refluxing 5-chloro-8-hydroxyquinoline with methyl bromoacetate (1.2 equivalents) and K₂CO₃ in acetone for 3 hours, achieving 71% yield after crystallization . Key optimization factors include:

- Stoichiometry : Excess haloacetate ester (20–25% molar excess) to drive the reaction.

- Base Selection : Potassium carbonate (K₂CO₃) balances reactivity and solubility in acetone.

- Purification : Crystallization from isopropyl ether minimizes impurities.

- Variations in solvent polarity (e.g., DMF vs. acetone) and reaction temperature (60–80°C) should be tested to improve scalability.

Q. Which spectroscopic and analytical methods are most effective for characterizing 2-(Quinolin-8-yloxy)acetic acid derivatives?

- Methodological Answer : A combined approach ensures structural validation:

- ¹H/¹³C NMR : Assign quinoline proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and acetic acid methylene protons (δ 4.2–4.8 ppm).

- X-ray Crystallography : Resolves bond lengths (e.g., C-O bond ≈ 1.36 Å) and dihedral angles between quinoline and acetic acid moieties .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 238.05 for C₁₁H₁₀ClNO₃).

- Cross-validation with computational IR/Raman spectra (B3LYP/6-311++G** level) helps identify vibrational modes of the carbonyl group (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies between theoretical and experimental structural data for quinolin-8-yloxy derivatives?

- Methodological Answer : Multi-level computational frameworks (DFT, MP2) combined with Quantum Theory of Atoms in Molecules (QTAIM) analysis identify critical discrepancies:

- Compare electron density metrics at bond critical points (e.g., ρ(r) = 0.25–0.30 eÅ⁻³ for C-O bonds) across theoretical levels (B3LYP vs. MP2) .

- Validate conformational stability by calculating Gibbs free energy differences (ΔG > 5 kJ/mol indicates dominant conformers).

- Adjust solvent effect models (e.g., PCM for acetone) to align computed vs. experimental dipole moments.

- Discrepancies >0.05 Å in bond lengths or >10% in electron density metrics warrant re-evaluation of basis sets or inclusion of dispersion corrections .

Q. What strategies can mitigate hazards during large-scale synthesis of quinolin-8-yloxy derivatives?

- Methodological Answer : Based on GHS classifications (e.g., skin/eye irritant H315/H319):

- Engineering Controls : Use closed reactors with vapor containment for methyl bromoacetate (lachrymator).

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile) and full-face shields during crystallization .

- Waste Management : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal.

- Implement real-time monitoring for exothermic reactions (e.g., calorimetry for reflux steps) to prevent thermal runaway .

Q. How can computational reaction design accelerate the discovery of novel quinolin-8-yloxy analogs?

- Methodological Answer : Integrate high-throughput experimentation with reaction path searches (e.g., ICReDD’s quantum-chemical workflows):

- Reaction Space Exploration : Screen 20–50 derivatives using automated DFT calculations (e.g., substituent effects at quinoline C-5/C-7 positions).

- Machine Learning : Train models on existing kinetic data (e.g., Hammett σ values) to predict reaction rates for new substrates.

- Feedback Loops : Validate computational predictions via parallel synthesis (e.g., 24-well plate reactions) .

Data Contradiction Analysis

Q. How should researchers address conflicting data between X-ray crystallography and computational bond metrics?

- Methodological Answer : Systematic comparison protocol:

Bond Length/Angle Analysis : Flag deviations >3σ from crystallographic data (e.g., C-O bond >1.40 Å vs. computed 1.36 Å).

Topological Discrepancies : Use QTAIM to compare Laplacian of electron density (∇²ρ(r)) at ring critical points; values >0.05 eÅ⁻⁵ suggest aromaticity variations.

Thermodynamic Consistency : Verify computed reaction enthalpies (±5 kJ/mol accuracy) against calorimetric data.

- Re-evaluate computational models by including relativistic effects for halogenated derivatives (e.g., 5-Cl substituent) .

Experimental Design

Q. What reactor configurations improve yield in continuous-flow synthesis of this compound?

- Methodological Answer : Microreactor systems enhance mixing and heat transfer:

- Tube Reactors : Residence time 10–15 minutes at 70°C, with K₂CO₃ slurry in acetone.

- In-line Monitoring : UV-Vis spectroscopy (λ = 270 nm) tracks quinoline consumption.

- Separation Integration : Couple with membrane filtration (0.2 µm PTFE) for real-time product isolation .

- Compare batch vs. flow yields; target >85% conversion with <5% side products (e.g., di-alkylated byproducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.